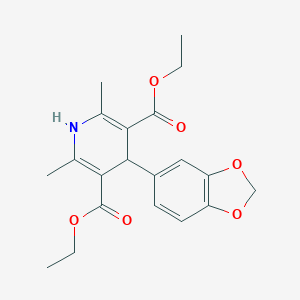

3,5-Pyridinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-2,6-dimethyl-, diethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Pyridinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-2,6-dimethyl-, diethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,5-Pyridinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1,4-dihydro-2,6-dimethyl-, diethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzymatic interactions, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The compound features a pyridine ring with two carboxylic acid groups and a benzodioxole moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C15H17N2O5

- Molecular Weight : 293.31 g/mol

- Solubility : Soluble in organic solvents

Enzymatic Interactions

Research indicates that this compound acts as a substrate for cytochrome P-450 enzymes. Specifically, studies have shown that it undergoes oxidative cleavage in the presence of NADPH-fortified rat liver microsomes. The mechanism involves hydrogen abstraction followed by oxygen rebound to form hemiacetal-like structures that subsequently decompose into products .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are critical for protecting cells from oxidative stress. This activity is attributed to the presence of the diethyl ester functional group, which enhances its ability to scavenge free radicals.

Anti-inflammatory Effects

In vitro studies have suggested that derivatives of this compound can inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-6 and IL-8 in human endothelial cells .

Potential Therapeutic Applications

- Cancer Therapy : The ability to inhibit NF-kB suggests potential applications in cancer therapy, where NF-kB plays a role in tumor progression.

- Neuroprotection : Due to its antioxidant properties, the compound may offer neuroprotective effects against neurodegenerative diseases.

Toxicity Profile

The toxicity assessment of similar compounds indicates low acute dermal toxicity but raises concerns regarding genotoxicity. In vitro tests have shown positive results for chromosome aberrations at high doses without metabolic activation; however, these findings were not consistent across all tests .

Case Studies

A variety of studies have explored the biological effects of related pyridinedicarboxylic acids:

- Study 1 : Investigated the anti-cancer effects of pyridinedicarboxylic acid derivatives on breast cancer cell lines, showing significant inhibition of cell proliferation.

- Study 2 : Evaluated the neuroprotective effects in models of oxidative stress-induced neuronal damage, demonstrating reduced cell death and improved viability.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity:

- Recent studies have shown that derivatives of pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 3,5-pyridinedicarboxylic acid have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth through disc diffusion methods .

-

Anticancer Properties:

- Pyridine derivatives have been investigated for their potential as anticancer agents. The structural characteristics of 3,5-pyridinedicarboxylic acid allow it to interact with cellular targets involved in cancer progression. Research indicates that certain modifications to the compound can enhance its cytotoxic effects on various cancer cell lines .

- Neuroprotective Effects:

Agricultural Applications

- Herbicidal Activity:

- Plant Growth Regulators:

Materials Science Applications

- Polymer Synthesis:

- Nanomaterials Development:

Case Studies

Propiedades

IUPAC Name |

diethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-5-24-19(22)16-11(3)21-12(4)17(20(23)25-6-2)18(16)13-7-8-14-15(9-13)27-10-26-14/h7-9,18,21H,5-6,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYDZKLTMBIXPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.